molecular formula C17H9ClF3NO4 B2683617 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate CAS No. 2058453-34-0

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2683617
CAS No.: 2058453-34-0
M. Wt: 383.71
InChI Key: GVJNVXZJRBJCQA-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, coupled with a chromen-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often utilize reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. This can lead to alterations in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate apart is its combination of a pyridine ring with a chromen-2-one moiety, providing unique chemical and biological properties. This dual functionality allows for versatile applications across different scientific disciplines.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO4/c1-8(23)25-11-3-2-9-4-12(16(24)26-14(9)6-11)15-13(18)5-10(7-22-15)17(19,20)21/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJNVXZJRBJCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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